molecular formula C26H24N4O5 B2561749 2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 442557-52-0

2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2561749
CAS No.: 442557-52-0
M. Wt: 472.501
InChI Key: QMRFSXVMOVFSFJ-UHFFFAOYSA-N
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Description

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals, such as the antipsychotic drug pimozide and the antidepressant buspirone . It also contains a nitrophenyl group, which is often found in various dyes and indicators.


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple rings. The exact structure would depend on the specific spatial arrangement of these rings .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the nitro group could be reduced to an amine, and the piperazine ring could undergo reactions at the nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, compounds with piperazine rings are often solid at room temperature, and the presence of a nitro group could make the compound more reactive .

Scientific Research Applications

  • Halocyclization Reactions : A study by Zborovskii et al. (2011) discussed the cyclization of similar compounds, leading to derivatives that could have potential applications in organic chemistry and possibly in the development of pharmaceuticals (Yu. L. Zborovskii et al., 2011).

  • Fluorescence Properties and Electron Transfer : Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, demonstrating their potential as pH probes and understanding photo-induced electron transfer mechanisms (Jiaan Gan et al., 2003).

  • Fluorescent Ligands for Receptors : Lacivita et al. (2009) synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with fluorescent properties, potentially useful for visualizing certain receptors in biological research (E. Lacivita et al., 2009).

  • Formaldehyde Detection : Dong et al. (2016) developed a fluorimetric method using a derivative of this compound for rapid and efficient detection of formaldehyde (Baoli Dong et al., 2016).

  • Reaction Paths and Gel-Formation : Singh and Baruah (2008) explored the condensation reactions and gel-formation in imide derivatives, providing insights into the solvation effects and material properties of such compounds (D. Singh & J. Baruah, 2008).

  • Herbicidal Activity : Huang et al. (2005) investigated the herbicidal activity of similar compounds, including their efficacy, broad-spectrum activity, and safety to crops (Mingzhi Huang et al., 2005).

  • Cytotoxic Activity Against Cancer Cells : A study by Chinh et al. (2021) evaluated the cytotoxicity of novel derivatives against several cancer cell lines, highlighting their potential in cancer research (P. T. Chinh et al., 2021).

  • Antimicrobial Activity : Sakram et al. (2018) synthesized compounds with potential antimicrobial activity, which could contribute to the development of new antimicrobial agents (B. Sakram et al., 2018).

  • Photoinitiators of Polymerization : Xiao et al. (2015) investigated derivatives as photoinitiators for polymerization, revealing their utility in material science and engineering (P. Xiao et al., 2015).

  • Antitumor Evaluation : Mahmoud et al. (2018) conducted an antitumor evaluation of novel derivatives, offering insights into potential therapeutic applications (M. Mahmoud et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione are carbonic anhydrase (CA) enzymes . These enzymes play a crucial role in regulating many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues .

Mode of Action

This compound interacts with the active site of CA enzymes, particularly with the zinc ion (Zn2+) and three histidine residues . This interaction inhibits the activity of the enzymes, thereby affecting the physiological functions they regulate .

Biochemical Pathways

The inhibition of CA enzymes by this compound affects the reversible hydration reaction of CO2, which is a crucial biochemical pathway regulated by these enzymes . This can lead to changes in pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues .

Pharmacokinetics

The compound’s interaction with ca enzymes suggests that it is likely absorbed and distributed to tissues where these enzymes are present .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of CA enzymes. This can lead to changes in the physiological functions regulated by these enzymes, such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion .

Action Environment

Factors such as ph and the presence of other molecules could potentially affect the compound’s interaction with its targets .

Future Directions

Future research could involve further exploration of the compound’s synthesis, properties, and potential applications. This could include studying its reactivity, stability, and interactions with various biological targets .

Properties

IUPAC Name

2-[4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O5/c31-23(28-16-14-27(15-17-28)19-9-11-20(12-10-19)30(34)35)8-3-13-29-25(32)21-6-1-4-18-5-2-7-22(24(18)21)26(29)33/h1-2,4-7,9-12H,3,8,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRFSXVMOVFSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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